Cas no 2150748-29-9 (3-(2-methylbutan-2-yl)azetidine)

3-(2-methylbutan-2-yl)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylbutan-2-yl)azetidine
- SCHEMBL172022
- EN300-1867243
- 2150748-29-9
-
- インチ: 1S/C8H17N/c1-4-8(2,3)7-5-9-6-7/h7,9H,4-6H2,1-3H3
- InChIKey: RLNOVIZIJQHSKZ-UHFFFAOYSA-N
- ほほえんだ: N1CC(C1)C(C)(C)CC
計算された属性
- せいみつぶんしりょう: 127.136099547g/mol
- どういたいしつりょう: 127.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 92.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(2-methylbutan-2-yl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867243-0.1g |
3-(2-methylbutan-2-yl)azetidine |
2150748-29-9 | 0.1g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1867243-0.25g |
3-(2-methylbutan-2-yl)azetidine |
2150748-29-9 | 0.25g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1867243-0.05g |
3-(2-methylbutan-2-yl)azetidine |
2150748-29-9 | 0.05g |
$1008.0 | 2023-09-18 | ||
Enamine | EN300-1867243-5.0g |
3-(2-methylbutan-2-yl)azetidine |
2150748-29-9 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1867243-5g |
3-(2-methylbutan-2-yl)azetidine |
2150748-29-9 | 5g |
$3479.0 | 2023-09-18 | ||
Enamine | EN300-1867243-2.5g |
3-(2-methylbutan-2-yl)azetidine |
2150748-29-9 | 2.5g |
$2351.0 | 2023-09-18 | ||
Enamine | EN300-1867243-0.5g |
3-(2-methylbutan-2-yl)azetidine |
2150748-29-9 | 0.5g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1867243-10.0g |
3-(2-methylbutan-2-yl)azetidine |
2150748-29-9 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1867243-10g |
3-(2-methylbutan-2-yl)azetidine |
2150748-29-9 | 10g |
$5159.0 | 2023-09-18 | ||
Enamine | EN300-1867243-1.0g |
3-(2-methylbutan-2-yl)azetidine |
2150748-29-9 | 1g |
$1214.0 | 2023-06-02 |
3-(2-methylbutan-2-yl)azetidine 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
6. Book reviews
-
7. Back matter
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
3-(2-methylbutan-2-yl)azetidineに関する追加情報
Introduction to 3-(2-methylbutan-2-yl)azetidine (CAS No. 2150748-29-9)
3-(2-methylbutan-2-yl)azetidine, identified by the Chemical Abstracts Service Number (CAS No.) 2150748-29-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features an azetidine ring substituted with a 2-methylbutan-2-yl group, making it a structurally intriguing candidate for further chemical and biological exploration. The compound's unique architecture positions it as a potential building block for the synthesis of novel therapeutic agents, particularly in the areas of enzyme inhibition and receptor modulation.
The azetidine core is a five-membered saturated heterocycle, which is known for its versatility in drug design due to its ability to mimic more complex cyclic structures while maintaining favorable pharmacokinetic properties. The presence of the 2-methylbutan-2-yl side chain introduces steric and electronic features that can be fine-tuned to achieve specific interactions with biological targets. This makes 3-(2-methylbutan-2-yl)azetidine a valuable scaffold for developing small-molecule drugs with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in azetidine derivatives as pharmacological tools. These compounds have shown promise in various preclinical studies, particularly in the context of modulating enzyme activity and inhibiting pathogenic processes. For instance, modifications of the azetidine ring have been explored to develop inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The 3-(2-methylbutan-2-yl)azetidine structure represents an advanced derivative that combines the benefits of the azetidine scaffold with additional functional groups that could enhance its biological activity.
The synthesis of 3-(2-methylbutan-2-yl)azetidine involves multi-step organic transformations, including ring-closing metathesis, nucleophilic substitution, and protective group strategies. These synthetic pathways are critical for ensuring high yield and purity, which are essential for downstream pharmaceutical applications. Advances in synthetic methodologies have enabled the efficient preparation of complex azetidine derivatives, opening new avenues for drug discovery.
One of the most compelling aspects of 3-(2-methylbutan-2-yl)azetidine is its potential as a lead compound for drug development. Researchers have leveraged computational modeling and high-throughput screening techniques to identify analogs with improved pharmacological profiles. These studies have highlighted the importance of optimizing steric hindrance and electronic properties to enhance binding interactions with biological targets. The 2-methylbutan-2-yl group, in particular, plays a crucial role in determining the compound's overall activity by influencing both solubility and receptor affinity.
Recent experimental data has demonstrated that derivatives of azetidine can exhibit significant therapeutic effects in animal models of disease. For example, certain azetidine-based compounds have shown anti-inflammatory properties by inhibiting key pro-inflammatory enzymes. Additionally, structural modifications have led to the development of potent kinase inhibitors that are being evaluated in clinical trials. The success of these early-stage compounds underscores the potential of 3-(2-methylbutan-2-yl)azetidine as a precursor for next-generation therapeutics.
The pharmaceutical industry continues to invest in research aimed at uncovering new applications for heterocyclic compounds like azetidines. The structural flexibility of this class of molecules allows for extensive chemical diversification, enabling researchers to tailor properties such as metabolic stability, bioavailability, and target specificity. As a result, 3-(2-methylbutan-2-yl)azetidine remains a topic of considerable interest among medicinal chemists seeking innovative solutions to unmet medical needs.
In conclusion, 3-(2-methylbutan-2-yl)azetidine (CAS No. 2150748-29-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for further exploration as a lead molecule in drug development. With ongoing advancements in synthetic chemistry and computational biology, the future looks bright for harnessing the therapeutic potential of this remarkable compound.
2150748-29-9 (3-(2-methylbutan-2-yl)azetidine) 関連製品
- 2411337-26-1(Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate)
- 16496-99-4(Leelamine hydrochloride)
- 88425-47-2(1-(Phenylsulfonyl)proline)
- 2227889-46-3(rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine)
- 1708179-11-6(5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine)
- 262444-19-9(2-(4-Iodophenoxy)benzenecarbaldehyde)
- 1094629-42-1(1,3-Dioxo-2,3-dihydro-1h-isoindole-4-sulfonamide)
- 942788-61-6(1-4-(4-bromo-3-propoxybenzenesulfonyl)piperazin-1-ylethan-1-one)
- 1105236-02-9(N-(3,3-diphenylpropyl)-2-1-(thiophene-2-sulfonyl)piperidin-2-ylacetamide)
- 1350323-81-7(4-bromo-5-chloro-1-methyl-1H-pyrazole)




